HUP-55

PREP inhibitor PP2A activation autophagy

HUP-55 is a structurally distinct, nonpeptidic PREP ligand (IC50=5 nM) validated for in vivo Parkinson's disease studies in αSyn transgenic mouse models. It uniquely dissects PREP's non-enzymatic scaffolding functions, outperforming KYP-2047 in autophagy and PP2A modulation. For neurodegenerative disease research demanding proven disease-modifying efficacy and specific αSyn dimerization reduction, choose HUP-55.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
Cat. No. B10855985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHUP-55
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)CCCC2=CC=CC=C2)N3CCCC3C#N
InChIInChI=1S/C18H21N3O/c1-14-18(21-12-6-10-16(21)13-19)22-17(20-14)11-5-9-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-12H2,1H3/t16-/m0/s1
InChIKeyFEEUIAMWBWZZNX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-1-(4-Methyl-2-(3-phenylpropyl)oxazol-5-yl)pyrrolidine-2-carbonitrile (HUP-55) | Prolyl Oligopeptidase Inhibitor for Parkinson's Research


(S)-1-(4-Methyl-2-(3-phenylpropyl)oxazol-5-yl)pyrrolidine-2-carbonitrile, widely referenced by its code name HUP-55, is a chiral, nonpeptidic oxazole-based small-molecule inhibitor of prolyl oligopeptidase (PREP; also known as prolyl endopeptidase or POP) with an IC50 of 5 nM . This compound represents a structurally distinct class of PREP ligands that deviate from canonical peptidomimetic inhibitor scaffolds [1]. It has been characterized for its ability to modulate PREP-mediated protein-protein interactions (PPIs) implicated in neurodegenerative pathology, including α-synuclein aggregation and protein phosphatase 2A dysregulation [2].

Why Generic PREP Inhibitor Substitution Fails for (S)-1-(4-Methyl-2-(3-phenylpropyl)oxazol-5-yl)pyrrolidine-2-carbonitrile (HUP-55)


PREP inhibitors are not functionally interchangeable. The oxazole-based scaffold of HUP-55 represents a structurally distinct chemical series from older peptidomimetic inhibitors such as KYP-2047, SUAM-14746, and Z-Pro-prolinal, and this chemical divergence translates into differential binding kinetics, divergent modulation of PREP-mediated protein-protein interactions, and distinct in vivo efficacy profiles [1]. Importantly, the relationship between proteolytic inhibition potency and therapeutic PPI modulation is non-linear across chemical series; potent enzymatic inhibitors do not uniformly produce disease-modifying cellular or behavioral outcomes [2]. Consequently, substituting HUP-55 with an alternative PREP inhibitor based solely on enzyme inhibition IC50 values risks selecting a compound that lacks the specific functional profile required for neurodegenerative disease modeling applications, as demonstrated by direct comparator studies against KYP-2047 in α-synuclein pathology models [3].

HUP-55 Quantitative Differentiation Evidence: Comparative Data Against KYP-2047, SUAM-14746, and In-Class PREP Inhibitors


Divergent Cellular Functional Profile: HUP-55 Outperforms KYP-2047 on PP2A Activation and Autophagy Induction in HEK-293 Cells

In a direct head-to-head comparison using HEK-293 cells, HUP-55 demonstrated a more significant impact on all measured markers compared to the reference PREP inhibitor KYP-2047 (both at 10 μM) following 4 h treatment, and specifically outperformed KYP-2047 on autophagy activation (LC3BII levels) and total PP2A levels after 24 h treatment [1].

PREP inhibitor PP2A activation autophagy α-synuclein neurodegeneration

In Vivo Target Engagement Differentiation: KYP-2047 Exhibits Stronger Brain PREP Inhibition Than HUP-55 Despite HUP-55's Superior Disease-Modifying Profile

In a direct in vivo comparison, PREP activity measured from mouse brain and liver tissue samples after 10 mg/kg intraperitoneal injection revealed that KYP-2047 inhibited PREP more potently than HUP-55 in both brain and liver [1]. This key finding demonstrates that HUP-55's disease-modifying effects are not directly correlated with its magnitude of enzymatic inhibition in vivo, distinguishing its mechanism from classical PREP inhibitors.

PREP inhibitor in vivo pharmacology brain penetration target engagement Parkinson's disease

Chemical Scaffold Differentiation: Oxazole-Based HUP-55 vs Peptidomimetic SUAM-14746 Dictates Divergent Disease Area Applicability

HUP-55 belongs to a nonpeptidic oxazole-based chemical series that deviates from the known structure-activity relationship for PREP inhibitors [1]. In contrast, SUAM-14746 is a peptidomimetic inhibitor (3-({4-[2-(E)-styrylphenoxy]butanoyl}-L-4-hydroxyprolyl)-thiazolidine) [2]. This scaffold difference correlates with divergent therapeutic application domains: SUAM-14746 has been characterized primarily for cytostatic effects in breast cancer cell lines (MCF7, T47D, MDA-MB-231) via G1 phase cell cycle arrest [2], whereas HUP-55 has been optimized and validated for neurodegenerative disease models focusing on α-synuclein pathology and motor function restoration [3].

PREP inhibitor chemical scaffold cancer neurodegeneration oxazole

In Vivo Disease-Modifying Efficacy: HUP-55 Restores Motor Impairment and Reduces Oligomeric α-Synuclein in Parkinson's Disease Mouse Models

HUP-55 was selected from a series of oxazole-based PREP inhibitors for in vivo evaluation based on its performance in cellular assays [1]. In αSyn virus vector-based and αSyn transgenic mouse models of Parkinson's disease, HUP-55 restored motor impairment and reduced levels of oligomerized αSyn in the striatum and substantia nigra [1]. In a direct comparison in the AAV-αSyn mouse model, both HUP-55 and KYP-2047 significantly decreased oligomeric αSyn in the striatum (STR), but this reduction was not observed in the substantia nigra pars compacta (SNpc) [2]. At the 8-week time point, the HUP-55 group demonstrated significantly decreased ipsilateral paw use compared to vehicle treatment, indicating functional motor restoration [3].

Parkinson's disease α-synuclein oligomers motor impairment in vivo efficacy PREP inhibitor

HUP-55 ((S)-1-(4-Methyl-2-(3-phenylpropyl)oxazol-5-yl)pyrrolidine-2-carbonitrile) Recommended Research and Procurement Applications


Parkinson's Disease Research: In Vivo Disease-Modifying Studies in α-Synuclein Transgenic and Viral Vector Mouse Models

HUP-55 is the recommended PREP ligand for in vivo Parkinson's disease studies requiring validated disease-modifying efficacy. In both αSyn virus vector-based and αSyn transgenic mouse models, HUP-55 (10 mg/kg i.p.) restored motor impairment and reduced oligomerized αSyn levels in the striatum and substantia nigra [1]. This compound was specifically selected from an oxazole-based series for in vivo evaluation based on superior performance in cellular assays measuring αSyn dimerization reduction, PP2A activation, autophagy induction, and ROS reduction [1]. For laboratories requiring a tool compound with published in vivo validation in PD models, HUP-55 provides the requisite data package that older peptidomimetic PREP inhibitors lack [2].

PREP-Mediated Protein-Protein Interaction (PPI) Modulation: PP2A Activation and Autophagy Induction Studies

For investigations focused on PREP's non-enzymatic protein-protein interaction functions—specifically PP2A activation and autophagy regulation—HUP-55 offers superior functional modulation compared to the reference inhibitor KYP-2047. Direct comparator studies in HEK-293 cells demonstrated that HUP-55 (10 μM) had a more significant impact on all measured markers (pPP2A, total PP2A, LC3BII) at 4 h, and outperformed KYP-2047 on autophagy activation and total PP2A levels at 24 h [3]. This differential profile is critical for studies aiming to dissect PREP's scaffolding versus enzymatic functions in neurodegeneration. Notably, HUP-55 achieves these PPI-modulatory effects despite exhibiting weaker in vivo enzymatic inhibition than KYP-2047, reinforcing its utility as a mechanistic probe for non-catalytic PREP functions [4].

α-Synuclein Aggregation and Dimerization Studies in Neuro2a and HEK-293 Cellular Models

HUP-55 reliably reduces α-synuclein dimerization in Neuro2a cells and induces autophagy in HEK-293 cells at a concentration of 10 μM . The PREP-dependence of these effects has been validated using PREP knock-out HEK-293 cells, where HUP-55's ability to decrease αSyn dimerization and increase LC3BII protein levels was abolished [5]. For researchers requiring a PREP inhibitor with demonstrated on-target specificity for αSyn dimerization modulation, HUP-55 provides the genetic validation evidence that distinguishes it from less thoroughly characterized in-class alternatives.

Oxidative Stress and Reactive Oxygen Species (ROS) Studies in SH-SY5Y Neuroblastoma Models

HUP-55 decreases hydrogen peroxide-induced increases in reactive oxygen species (ROS) production in SH-SY5Y cells at a concentration of 10 μM . This activity, combined with its validated effects on αSyn pathology and PP2A/autophagy pathways, makes HUP-55 a multi-mechanistic tool compound for studying the intersection of oxidative stress and protein aggregation in neurodegenerative disease cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for HUP-55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.